1,3-Difluoro-2-(4-iodophenoxy)benzene
Overview
Description
1,3-Difluoro-2-(4-iodophenoxy)benzene is an organic compound with the molecular formula C12H7F2IO. It is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzene ring, with an ether linkage to another benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2-(4-iodophenoxy)benzene can be synthesized through a series of nucleophilic aromatic substitution reactions. One common method involves the reaction of 1,3-difluorobenzene with 4-iodophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-(4-iodophenoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Coupling Products: Biaryl compounds.
Scientific Research Applications
1,3-Difluoro-2-(4-iodophenoxy)benzene is used in a wide range of scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2-(4-iodophenoxy)benzene involves its interaction with various molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the iodine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Difluorobenzene: Lacks the iodine and ether linkage, making it less reactive in certain substitution reactions.
4-Iodophenol: Contains the iodine atom but lacks the difluorobenzene moiety, limiting its applications in certain coupling reactions.
1,4-Difluorobenzene: Similar in structure but with different substitution patterns, leading to different reactivity and applications.
Uniqueness
1,3-Difluoro-2-(4-iodophenoxy)benzene is unique due to the presence of both fluorine and iodine atoms, along with an ether linkage. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.
Properties
IUPAC Name |
1,3-difluoro-2-(4-iodophenoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2IO/c13-10-2-1-3-11(14)12(10)16-9-6-4-8(15)5-7-9/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZOAYQFIUHRPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OC2=CC=C(C=C2)I)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2IO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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